

Amaranth Red 2 (CAS No. 915-67-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amaranth Red 2

Cat. No.: B1171559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Amaranth Red 2** (Acid Red 27, E123), a synthetic monoazo dye with the CAS number 915-67-3. The document details its chemical and physical properties, synthesis, and analytical methodologies. Furthermore, it explores its metabolic fate, toxicological profile, and known cellular effects. This guide is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields who may encounter or study this compound.

Chemical and Physical Properties

Amaranth Red 2 is a dark red to purple, water-soluble powder.^{[1][2]} It is an anionic dye that is principally the trisodium salt of 3-hydroxy-4-(4-sulfonato-1-naphthylazo)-2,7-naphthalenedisulfonic acid.^[3] Historically derived from coal tar, it is now more commonly synthesized from petroleum byproducts.^[1]

Table 1: Chemical and Physical Properties of **Amaranth Red 2**

Property	Value	Reference(s)
CAS Number	915-67-3	[1]
Chemical Formula	<chem>C20H11N2Na3O10S3</chem>	[1]
Molecular Weight	604.47 g/mol	[4]
Appearance	Dark red to purple powder	[1] [2]
Solubility	Soluble in water; very slightly soluble in alcohols.	[2]
Melting Point	Decomposes at 120 °C without melting	[1] [2]
λ _{max} (in water)	~520 nm	[1] [2]
Synonyms	FD&C Red No. 2, E123, C.I. Food Red 9, Acid Red 27, Azorubin S, C.I. 16185	[1]

Synthesis

The synthesis of **Amaranth Red 2** is a classic example of an azo coupling reaction, which involves two primary stages: diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.[\[5\]](#)[\[6\]](#) The key reactants are 4-aminonaphthalen-1-sulfonic acid (naphthionic acid) and 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt).[\[3\]](#)

Experimental Protocol: Synthesis of Amaranth Red 2

Materials:

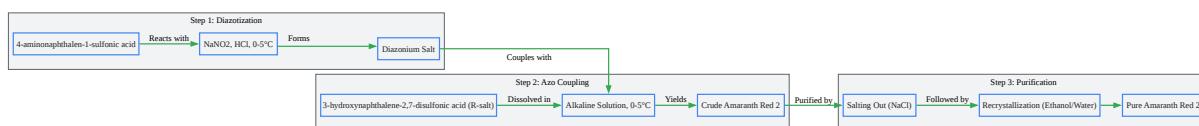
- 4-aminonaphthalen-1-sulfonic acid
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- 3-hydroxynaphthalene-2,7-disulfonic acid (R-salt)

- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH)
- Sodium chloride (NaCl)
- Ice
- Distilled water
- Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of 4-aminonaphthalen-1-sulfonic acid

- Prepare a solution of 4-aminonaphthalen-1-sulfonic acid in water with hydrochloric acid.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.[7]
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C.[7]
- Continue stirring for approximately 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[7]


Step 2: Azo Coupling

- In a separate vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid in an alkaline aqueous solution (using sodium carbonate or sodium hydroxide).
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the alkaline solution of the R-salt with vigorous stirring.[8]
- Maintain a low temperature and alkaline pH during the coupling reaction to facilitate the formation of the azo dye.
- Allow the reaction to proceed with stirring for several hours until the coupling is complete.

Step 3: Isolation and Purification

- The synthesized dye can be precipitated from the reaction mixture by adding sodium chloride ("salting out").
- Collect the crude dye by vacuum filtration and wash it with a cold saturated sodium chloride solution to remove impurities.
- Further purify the crude product by recrystallization. A common solvent for this is an ethanol-water mixture.[3][9]
- Dissolve the crude dye in a minimal amount of hot solvent, filter while hot to remove insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[3]
- Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Synthesis Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **Amaranth Red 2**.

Analytical Methodologies

A variety of analytical techniques can be employed for the identification and quantification of **Amaranth Red 2** in different matrices.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of **Amaranth Red 2**.

Experimental Protocol:

- Stationary Phase: Silica gel plates.[[10](#)]
- Mobile Phase: A common mobile phase for separating red dyes is a mixture of ethanol and ammonia (e.g., 9:2 v/v).[[11](#)]
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or methanol).
- Procedure:
 - Spot the sample solution onto the baseline of the TLC plate.
 - Develop the plate in a chamber saturated with the mobile phase.
 - After development, dry the plate and visualize the spots. **Amaranth Red 2** will appear as a distinct red spot.
 - Calculate the Retardation factor (R_f) value for identification.

Table 2: TLC Data for **Amaranth Red 2**

Mobile Phase System	R _f Value	Reference(s)
EtOH:Ammonia (9:2, v/v)	Varies with specific conditions	[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and quantitative method for the analysis of **Amaranth Red 2**.

Experimental Protocol:

- Column: C18 reversed-phase column.[12]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[12][13]
- Detection: UV-Vis detector set at the maximum absorbance wavelength of **Amaranth Red 2** (~520 nm).[14]
- Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 μ m filter before injection.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject the prepared sample.
 - Monitor the chromatogram for the peak corresponding to **Amaranth Red 2** based on its retention time.
 - Quantify the concentration using a calibration curve prepared from standard solutions.

Table 3: HPLC Data for **Amaranth Red 2**

Column	Mobile Phase	Retention Time (min)	Reference(s)
C18	Acetonitrile/Water/Phosphate buffer	~4.2	[12]

UV-Vis Spectrophotometry

This technique is useful for the quantification of **Amaranth Red 2** in clear liquid samples.

Experimental Protocol:

- Instrument: UV-Vis Spectrophotometer.

- Wavelength: Set to the maximum absorbance of **Amaranth Red 2** (~520 nm).[14]
- Sample Preparation: Dilute the sample with distilled water to bring the absorbance within the linear range of the instrument.
- Procedure:
 - Prepare a series of standard solutions of **Amaranth Red 2** of known concentrations.
 - Measure the absorbance of the standard solutions and the sample at 520 nm.
 - Construct a calibration curve by plotting absorbance versus concentration for the standards.
 - Determine the concentration of **Amaranth Red 2** in the sample from the calibration curve.

Metabolism and Toxicology

Metabolism

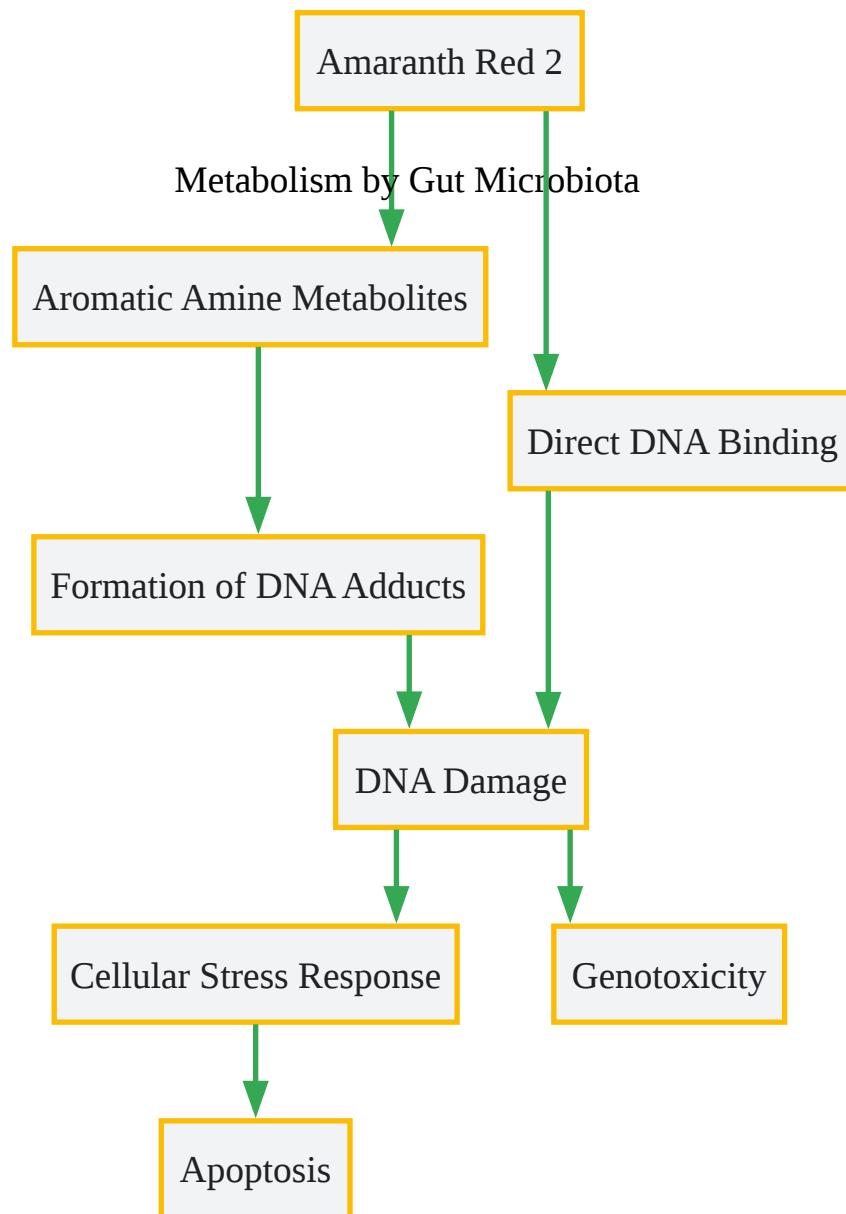
The primary metabolic pathway for **Amaranth Red 2** in mammals involves the reductive cleavage of the azo bond (–N=N–).[15] This reaction is primarily carried out by azoreductases produced by the gut microbiota.[15] The metabolism of **Amaranth Red 2** results in the formation of aromatic amines, which are then absorbed and further metabolized by the host.

[Click to download full resolution via product page](#)

Metabolic pathway of **Amaranth Red 2** in the gastrointestinal tract.

Toxicology

The safety of **Amaranth Red 2** has been a subject of debate. It was banned for use in food in the United States in 1976 due to concerns over its potential carcinogenicity.[16] However, it is still permitted in some other countries for specific uses.


Table 4: Toxicological Data for **Amaranth Red 2**

Parameter	Value	Reference(s)
Acceptable Daily Intake (ADI)	0-0.15 mg/kg body weight (EFSA, 2010)	[16][17]
Genotoxicity	Some studies indicate genotoxic potential, particularly at high concentrations, through DNA binding and damage.	[15][18]
Cytotoxicity	Demonstrated cytotoxic effects on human lymphocytes and hepatocyte cell lines in vitro at high concentrations.	[15][19]
Carcinogenicity	Some studies in rats have suggested a link to tumors, though this is not definitively proven in humans.	[20]

Cellular Effects and Signaling Pathways

While the direct interaction of **Amaranth Red 2** with specific intracellular signaling pathways is not extensively detailed in the literature, its known genotoxic effects suggest a potential for interaction with DNA and cellular processes related to DNA damage response. Studies have shown that Amaranth can bind to DNA and cause its degradation, which could trigger various cellular stress responses.[15] The formation of aromatic amines during its metabolism is a key concern, as these metabolites are known to be potentially carcinogenic and can form DNA adducts.[18]

It is important to distinguish the effects of the synthetic dye **Amaranth Red 2** from the bioactive compounds found in the Amaranthus plant species. For instance, some studies on Amaranthus extracts have shown anti-inflammatory effects through the modulation of pathways like NF- κ B, but these effects are attributed to other compounds present in the plant, not the synthetic dye itself.

[Click to download full resolution via product page](#)

Conceptual diagram of the potential cellular effects of **Amaranth Red 2**.

Conclusion

Amaranth Red 2 is a well-characterized synthetic dye with established methods for its synthesis and analysis. Its use in food products is controversial due to toxicological concerns, primarily related to its genotoxicity and the formation of potentially harmful metabolites. For researchers and professionals in drug development, a thorough understanding of its chemical properties, metabolic fate, and potential for cellular interaction is crucial, especially when it is

encountered as a colorant in various products or as a subject of toxicological studies. Further research is warranted to elucidate the specific molecular mechanisms underlying its cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Absorption [Amaranth] | AAT Bioquest aatbio.com
- 5. benchchem.com [benchchem.com]
- 6. Azo coupling - Wikipedia en.wikipedia.org
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. EFSA lowers amaranth ADI and questions standards foodnavigator.com
- 17. supplysidesj.com [supplysidesj.com]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]

- 20. Food-Info.net : E-numbers : E123: Amaranth [food-info.net]
- To cite this document: BenchChem. [Amaranth Red 2 (CAS No. 915-67-3): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1171559#amaranth-red-2-cas-number-915-67-3\]](https://www.benchchem.com/product/b1171559#amaranth-red-2-cas-number-915-67-3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com